1-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfonyl)propan-1-amine
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Overview
Description
1-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfonyl)propan-1-amine is a synthetic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
The synthesis of 1-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfonyl)propan-1-amine typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the formation of the oxadiazole ring, followed by the introduction of the fluorophenyl and methylsulfonyl groups. The reaction conditions often involve the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfonyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Addition: Addition reactions can occur at the oxadiazole ring, leading to the formation of new derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biology: It has been studied for its biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It may have applications in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfonyl)propan-1-amine involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory activity may be attributed to the inhibition of key enzymes involved in the inflammatory response. The compound’s ability to interact with cellular receptors and enzymes can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
1-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfonyl)propan-1-amine can be compared with other oxadiazole derivatives, such as:
1,2,4-Oxadiazole: A basic oxadiazole structure without additional substituents.
3,5-Substituted-1,2,4-oxadiazole: Compounds with various substituents at the 3 and 5 positions of the oxadiazole ring.
Fluorophenyl-substituted oxadiazoles: Compounds with fluorophenyl groups attached to the oxadiazole ring.
The uniqueness of this compound lies in its specific combination of substituents, which can impart distinct biological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
1-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfonylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O3S/c1-20(17,18)7-6-10(14)12-15-11(16-19-12)8-4-2-3-5-9(8)13/h2-5,10H,6-7,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMAWNXFPBQZSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC(C1=NC(=NO1)C2=CC=CC=C2F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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